molecular formula C12H17NO3 B1425899 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid CAS No. 1374509-40-6

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid

Cat. No. B1425899
M. Wt: 223.27 g/mol
InChI Key: XYTMISPHJKGQML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While the exact molecular structure of “4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid” is not specified, it is known that the compound contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of amino acids are important for identification and analysis of amino acids in proteins . Amino acids can act as both acid and base due to their dipolar i.e. zwitter ion nature . The chemical properties of amino acids are important for their identification and analysis in proteins .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic property . They are soluble in water and slightly soluble in alcohol . The solubility of amino acids depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .

Scientific Research Applications

Synthesis and Characterization of Azo Dyes

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid has been used in the synthesis of heterocyclic azo dyes. These dyes, derived from ortho/para-aminobenzoic acids and corresponding methyl esters, show improved pH stability due to 3-methoxypropylamine substitution. This is particularly notable in double functional group transformation (FGT) azo dyes with methyl ester units, which exhibit extremely high pH stability (Wang et al., 2018).

Application in Polymer Technology

This compound has been involved in the doping of polyaniline, a conductive polymer. Benzoic acids, including 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid, can be used as dopants, enhancing the properties of polyaniline. This application is significant in advanced polymer technologies and materials science (Amarnath & Palaniappan, 2005).

Contribution to Supramolecular Chemistry

In supramolecular chemistry, this compound has been involved in the synthesis of molecular salts. These salts, formed through proton transfer, exhibit interesting hydrogen bonding features and form 1D–3D frameworks structures. This is essential for understanding molecular interactions and designing new materials (Khalib et al., 2014).

Role in Photophysical Studies

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid has been involved in the study of photophysical properties of compounds. It has been used in the synthesis of Schiff bases which are good UV light absorbing and fluorescent materials. These studies are crucial for developing materials for photodynamic therapy and other light-based applications (Zaltariov et al., 2015).

Future Directions

The future potential of amino acid-based therapeutics in the treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far-reaching . The compound “4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid” could potentially be used in various fields including pharmaceuticals, organic synthesis, and materials science.

properties

IUPAC Name

4-(3-methoxypropylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-8-10(13-6-3-7-16-2)4-5-11(9)12(14)15/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTMISPHJKGQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227525
Record name Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid

CAS RN

1374509-40-6
Record name Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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